

physical and chemical properties of 3-Hydroxycyclopentanecarboxylic acid esters

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An In-depth Technical Guide to the Physical and Chemical Properties of **3-Hydroxycyclopentanecarboxylic Acid** Esters

Introduction

In the landscape of modern drug discovery and development, the strategic design and synthesis of novel molecular entities are paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, cyclic scaffolds hold a place of particular importance due to their ability to confer conformational rigidity and unique three-dimensional topologies. **3-Hydroxycyclopentanecarboxylic acid** and its corresponding esters are exemplary of such foundational structures. These compounds serve as versatile synthetic intermediates, providing a robust framework that can be elaborated into a wide array of complex and biologically active molecules.^{[1][2]} Their utility is underscored by their presence in various pharmaceutical agents and their application in the synthesis of cholinergic compounds, among others.^[3]

This guide offers a comprehensive exploration of the core physical and chemical properties of **3-Hydroxycyclopentanecarboxylic acid** esters. Designed for researchers, scientists, and drug development professionals, it moves beyond a mere recitation of data to explain the causality behind the observed properties and experimental choices. We will delve into the critical role of stereochemistry, detail the reactivity of the key functional groups, and provide practical, field-proven insights into their synthesis and characterization.

The Structural Foundation: Stereochemistry and Isomerism

The biological activity of a chiral molecule is inextricably linked to its three-dimensional structure. The **3-hydroxycyclopentanecarboxylic acid** framework contains two stereogenic centers at the C1 and C3 positions of the cyclopentane ring. This gives rise to four possible stereoisomers, existing as two pairs of enantiomers. The relative orientation of the hydroxyl and ester groups defines them as cis (on the same face of the ring) or trans (on opposite faces).

Understanding the precise stereochemical configuration is critical, as different isomers can exhibit vastly different pharmacological and toxicological profiles. For instance, the specific isomer (1R,3S)-3-Hydroxycyclopentanecarboxylate is noted as a reagent in certain chemical syntheses.^[3]

Caption: Stereoisomers of **3-Hydroxycyclopentanecarboxylic Acid Esters**.

Physical Properties: A Comparative Overview

The physical state, solubility, and handling characteristics of these esters are dictated by their specific stereochemistry and the nature of the ester's alkyl group. While comprehensive data for all isomers is not always readily available, the following table summarizes known properties for key methyl esters, which are common starting points for synthesis.

Property	(<i>cis</i>)-3-Hydroxy-cyclopentanecarboxylic acid Methyl ester	(1 <i>S</i> ,3 <i>S</i>)-3-Hydroxy-cyclopentanecarboxylic acid methyl ester	(1 <i>R</i> ,3 <i>S</i>)-3-Hydroxycyclopentane carboxylic acid methyl ester	3-Hydroxycyclopentane-1-carboxylic acid (Parent Acid)
CAS Number	79598-73-5 ^[3]	174292-58-1 ^[4] ^[5]	174292-59-2 ^[2] ^[6]	101080-22-2 ^[7]
Molecular Formula	C ₇ H ₁₂ O ₃ ^[3]	C ₇ H ₁₂ O ₃ ^[4] ^[5]	C ₇ H ₁₂ O ₃ ^[2]	C ₆ H ₁₀ O ₃ ^[7]
Molecular Weight	144.17 g/mol ^[3]	144.17 g/mol ^[4] ^[5]	144.2 g/mol ^[2]	130.14 g/mol ^[7] ^[8]
Appearance	Brown liquid ^[3]	Neat oil ^[2]	-	-
Boiling Point	212.1±33.0 °C (Predicted) ^[3]	-	-	-
Density	1.169±0.06 g/cm ³ (Predicted) ^[3]	-	-	-
Solubility	Soluble in DMSO ^[2]	-	Soluble in DMSO ^[2]	-
Storage	Store at 0-8 °C ^[3]	Dry, sealed place ^[4]	Store at -20°C ^[2]	Store at 4°C ^[7]

Expert Insights: The predicted boiling point of the *cis*-methyl ester is relatively high due to hydrogen bonding enabled by the hydroxyl group. The variation in recommended storage temperatures highlights the importance of consulting supplier-specific data sheets, as stability can be isomer-dependent. The "neat oil" or "liquid" appearance is typical for small esters of this type.

Chemical Properties and Synthetic Reactivity

The synthetic versatility of these esters stems from the presence of two distinct and reactive functional groups: the ester and the secondary alcohol. This dual reactivity allows for orthogonal chemical modifications, a highly desirable trait in multi-step synthesis.

Reactions at the Ester Functional Group

The ester group is a classic site for nucleophilic acyl substitution. Its reactivity is moderate, placing it below highly activated species like acyl chlorides but above less reactive amides.^[9] This allows for controlled transformations.

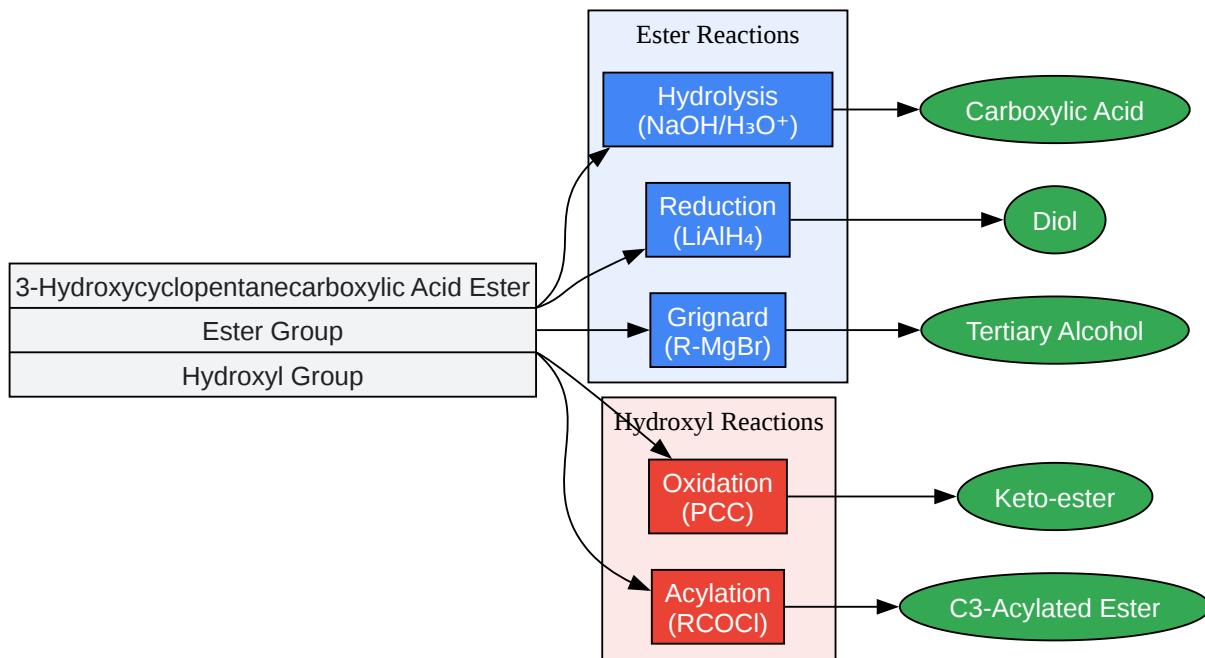
- **Hydrolysis:** The ester can be saponified under basic conditions (e.g., NaOH, KOH) to yield the corresponding carboxylate salt, which upon acidic workup gives the parent carboxylic acid. Acid-catalyzed hydrolysis is also feasible but is an equilibrium process.
- **Transesterification:** Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ester's alkyl group. This is useful for modifying solubility or other physical properties.
- **Reduction:** Strong reducing agents like Lithium Aluminum Hydride (LiAlH_4) will reduce the ester to the corresponding diol (cyclopentane-1,3-diol).
- **Grignard/Organolithium Addition:** Reaction with excess organometallic reagents leads to the formation of tertiary alcohols via the addition of two equivalents of the organometallic nucleophile.

Reactions at the Hydroxyl Functional Group

The secondary alcohol at the C3 position offers another handle for molecular elaboration.

- **Oxidation:** The hydroxyl group can be oxidized to a ketone, yielding a 3-oxocyclopentanecarboxylic acid ester. Common oxidizing agents include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation is a key step in accessing related scaffolds.^[1]
- **Acylation/Esterification:** The alcohol can be acylated using acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form a new ester at the C3 position.

- Etherification: Formation of an ether (e.g., via Williamson ether synthesis) can be used to protect the hydroxyl group or to introduce different functionalities.



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Caption: Key reaction pathways for **3-Hydroxycyclopentanecarboxylic Acid Esters**.

Synthesis and Experimental Protocols

A prevalent and reliable method for synthesizing **3-hydroxycyclopentanecarboxylic acid** esters involves the reduction of the corresponding 3-ketoester.^[1] The stereochemical outcome of this reduction (cis vs. trans) is highly dependent on the choice of reducing agent and reaction conditions. Bulky reducing agents typically favor the formation of the trans isomer via equatorial attack, while smaller reagents like sodium borohydride often yield the cis isomer as the major product.

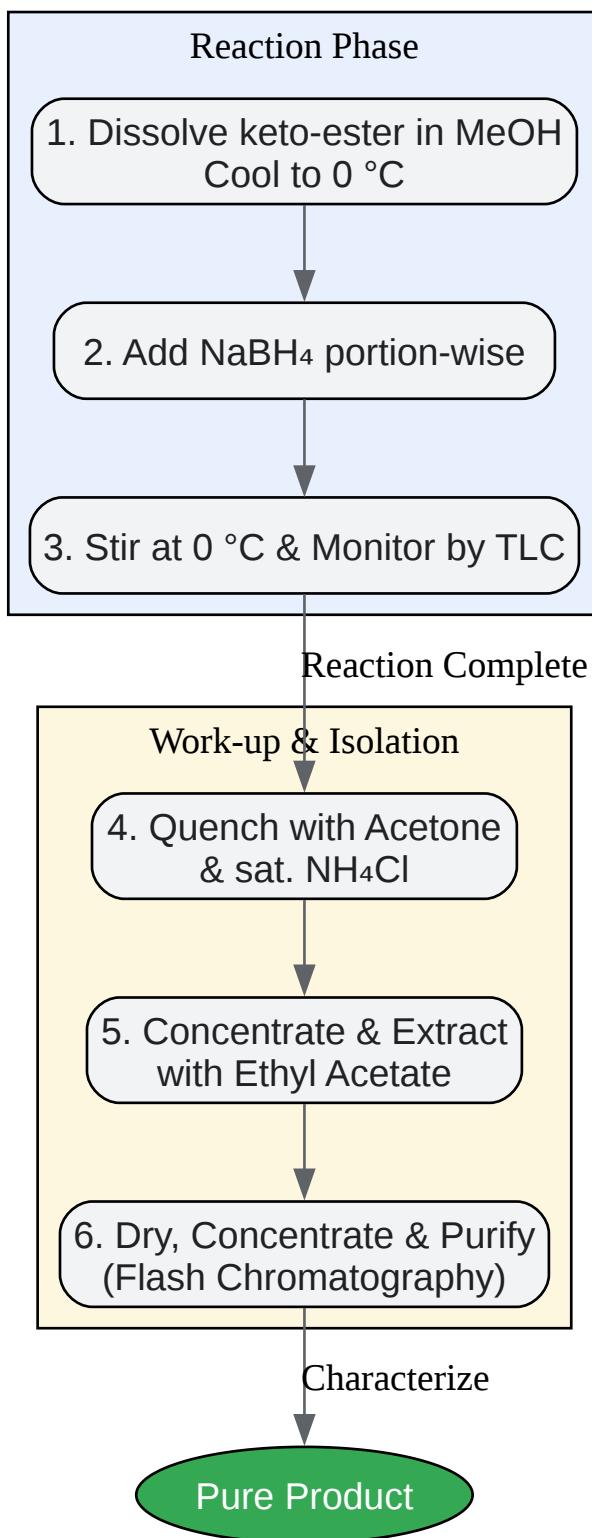
Protocol: Synthesis of Methyl cis-3-Hydroxycyclopentanecarboxylate

This protocol describes a standard laboratory procedure for the stereoselective reduction of a keto-ester.

Self-Validation: The integrity of this protocol is ensured by the inclusion of in-process checks (TLC monitoring) and definitive characterization of the final product by spectroscopic methods, which must match established literature values.

Methodology:

- **Reaction Setup:** To a solution of methyl 3-oxocyclopentanecarboxylate (1.0 eq) in anhydrous methanol (MeOH) at 0 °C (ice bath) under a nitrogen atmosphere, add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
- **Reaction Monitoring:** Stir the reaction mixture at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
- **Quenching:** Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of acetone to consume excess NaBH₄. Follow this by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
- **Extraction:** Allow the mixture to warm to room temperature and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volumes).
- **Work-up:** Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- **Purification:** The resulting crude oil (typically a brown liquid)[3] can be purified by flash column chromatography on silica gel to yield the pure methyl cis-3-hydroxycyclopentanecarboxylate.



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Caption: Experimental workflow for the synthesis of methyl cis-3-hydroxycyclopentanecarboxylate.

Conclusion

3-Hydroxycyclopentanecarboxylic acid esters are not merely simple chemical intermediates; they are enabling tools for the construction of molecular complexity. Their well-defined stereochemistry, coupled with the orthogonal reactivity of their ester and hydroxyl functionalities, provides a powerful platform for scaffold decoration and diversification in drug discovery. A thorough understanding of their physical properties is essential for their proper handling and formulation, while a firm grasp of their chemical reactivity unlocks their full potential in the synthesis of novel pharmaceutical agents. This guide serves as a foundational resource, grounding synthetic strategy in the fundamental principles that govern the behavior of this important class of molecules.

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